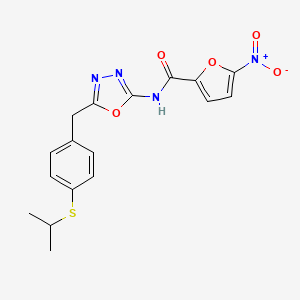
N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H16N4O5S and its molecular weight is 388.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Nitrofurans
Nitrofurans are a class of organic compounds that contain a furan ring which bears a nitro group . They are often used as antibiotics, and one of their known targets is the protein aldose reductase .
Thioethers
Thioethers are a class of organic compounds where a sulfur atom is connected to two alkyl or aryl groups. They are known for their antibacterial activities .
Actividad Biológica
N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features an oxadiazole ring, a nitrofuran moiety, and an isopropylthio group attached to a benzyl structure. These components are known to influence the compound's pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | C15H16N4O4S |
| Molecular Weight | 348.38 g/mol |
| CAS Number | 922076-64-0 |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer effects. In vitro assays have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines.
-
Cytotoxicity Studies :
- The compound was tested against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- Results indicated an IC50 value in the micromolar range, suggesting effective growth inhibition.
- Comparative studies with similar compounds showed that this compound had superior activity against MCF-7 cells compared to its analogs with different substituents .
- Mechanism of Action :
Other Biological Activities
In addition to anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities. The nitrofuran moiety is known for its broad-spectrum antibacterial properties, which may extend to this compound.
Case Study: Anticancer Efficacy
A study published in Medicinal Chemistry Research evaluated a series of oxadiazole derivatives for their anticancer activity. Among these, this compound was highlighted for its potent activity against HeLa cells (IC50 = 0.95 µM), significantly outperforming standard chemotherapeutics like sorafenib .
Comparative Analysis with Related Compounds
A comparative analysis was conducted with other oxadiazole derivatives:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.95 | HeLa |
| N-(5-(4-methylthio)benzyl)-1,3,4-oxadiazol-2-yl) | 1.50 | HeLa |
| N-(5-(4-ethylthio)benzyl)-1,3,4-oxadiazol-2-yl) | 1.20 | HeLa |
This table illustrates the enhanced potency of the target compound compared to its analogs.
Propiedades
IUPAC Name |
5-nitro-N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-10(2)27-12-5-3-11(4-6-12)9-14-19-20-17(26-14)18-16(22)13-7-8-15(25-13)21(23)24/h3-8,10H,9H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKFPQVZOXVHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













